molecular formula C17H16F3N3O B8694356 N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]isonicotinamide

N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]isonicotinamide

Cat. No.: B8694356
M. Wt: 335.32 g/mol
InChI Key: AIOMSFNPXPGQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]isonicotinamide is a useful research compound. Its molecular formula is C17H16F3N3O and its molecular weight is 335.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H16F3N3O

Molecular Weight

335.32 g/mol

IUPAC Name

N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C17H16F3N3O/c18-17(19,20)13-3-4-15(23-9-1-2-10-23)14(11-13)22-16(24)12-5-7-21-8-6-12/h3-8,11H,1-2,9-10H2,(H,22,24)

InChI Key

AIOMSFNPXPGQGP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isonicotinoyl chloride hydrochloride (705 mg, 3.96 mmol, commercially available product) and triethylamine (823 μl, 5.94 mmol) were sequentially added at 0° C. to a dichloromethane (10 ml) solution of 1-[2-amino-4-(trifluoromethyl)phenyl]pyrrolidine (516 mg, 2.24 mmol), obtained as described in Referential Example 3-2. The resulting mixture was warmed to room temperature and stirred for five hours. Water was added to the mixture, and the resulting mixture was extracted three times with dichloromethane. The obtained organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (25 g, hexane/ethyl acetate=1/2). Thus, N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]isonicotinamide (GIF-0617) (734 mg, 97.8%) was yielded as a colorless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
823 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
516 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.